1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide
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Overview
Description
1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide is a synthetic organic compound characterized by a cyclopropane ring attached to a phenyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide typically involves the formation of the cyclopropane ring followed by the introduction of the phenylethynyl group and the carboxamide functionality. One common method for synthesizing cyclopropane derivatives is the reaction of carbenes with alkenes. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxamide group can be reduced to amines using reagents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of phenyl ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
- 1-Phenylcyclopropane-1-carboxamide
- 1-(4-Methylphenyl)cyclopropane-1-carboxamide
- 1-(4-Chlorophenyl)cyclopropane-1-carboxamide
Uniqueness: 1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of novel compounds with specific biological activities or material properties.
Properties
CAS No. |
54737-78-9 |
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Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-[4-(2-phenylethynyl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H15NO/c19-17(20)18(12-13-18)16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-5,8-11H,12-13H2,(H2,19,20) |
InChI Key |
UVIWXHMXMFOKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C#CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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